CYP3A4 Inhibition Potency: Methoxy-Stilbenes vs. Resveratrol
In a direct head-to-head comparison of CYP3A4 inhibition using testosterone hydroxylation as the endpoint, methoxy-stilbenes (including 5,4'-dihydroxy-3-O-methoxystilbene and 5,3-dihydroxy-4'-O-methoxystilbene) exhibited IC50 values of 0.43–0.47 μM, whereas resveratrol required a 10-fold higher concentration (IC50 = 4.5 μM) to achieve equivalent inhibition [1]. The study explicitly concluded that lipophilicity, conferred by methoxy substitution, rather than the number or position of free hydroxyl groups, determines CYP3A4 inhibition capacity [1].
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.43–0.47 μM (methoxy-stilbenes, class representative) |
| Comparator Or Baseline | Resveratrol: 4.5 μM |
| Quantified Difference | Approximately 10-fold lower IC50 for methoxy-stilbenes |
| Conditions | Human CYP3A4-dependent testosterone hydroxylation assay; cyclosporine transformation confirmation assay |
Why This Matters
For researchers studying drug-drug interactions or xenobiotic metabolism, the enhanced CYP3A4 inhibition potency of methoxy-stilbenes provides a more sensitive probe compound than resveratrol, requiring lower working concentrations to achieve detectable modulation.
- [1] Regev-Shoshani G, et al. Influence of lipophilicity on the interactions of hydroxy stilbenes with cytochrome P450 3A4. Biochem Biophys Res Commun. 2004;323(2):668-673. View Source
